n-((4h-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide

Description

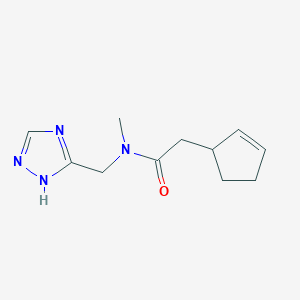

The compound n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide features a 1,2,4-triazole ring linked via a methylene bridge to an acetamide backbone. The acetamide is substituted with a cyclopent-2-en-1-yl group and an N-methyl moiety. This structure combines a heterocyclic triazole (known for hydrogen-bonding and metabolic stability) with a cyclopentene group (contributing hydrophobicity and conformational rigidity).

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-cyclopent-2-en-1-yl-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide |

InChI |

InChI=1S/C11H16N4O/c1-15(7-10-12-8-13-14-10)11(16)6-9-4-2-3-5-9/h2,4,8-9H,3,5-7H2,1H3,(H,12,13,14) |

InChI Key |

KNCBEUNFFSVNNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC=NN1)C(=O)CC2CCC=C2 |

Origin of Product |

United States |

Biological Activity

n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound incorporates a 1,2,4-triazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure

The structure of n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide can be represented as follows:

This compound features a triazole ring linked to a cyclopentene structure and an acetamide group.

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied, revealing a range of effects including antimicrobial, anticancer, and antifungal properties. This section reviews the specific activities associated with n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial activity of related triazole compounds against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, it was noted that certain derivatives exhibited promising inhibition zones . The mechanism of action typically involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research indicates that 1,2,4-triazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have demonstrated their ability to inhibit the growth of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The proposed mechanism involves the induction of apoptosis and cell cycle arrest through interaction with specific cellular targets.

Study 1: Antibacterial Evaluation

A comprehensive evaluation was conducted to assess the antibacterial efficacy of various synthesized triazole derivatives. The results indicated that compounds containing the triazole ring showed significant activity against gram-positive and gram-negative bacteria. The inhibition zones were measured using the agar diffusion method, with the following results:

| Compound | E. coli (mm) | Klebsiella pneumoniae (mm) | Staphylococcus aureus (mm) |

|---|---|---|---|

| IVa | 10 | 8 | 12 |

| IVb | 15 | 14 | 16 |

| IVc | 5 | 7 | 9 |

| IVd | 20 | 19 | 22 |

These findings suggest that modifications to the triazole structure can enhance antibacterial potency .

Study 2: Cytotoxicity Assessment

In another study focusing on anticancer properties, various triazole derivatives were tested for their cytotoxic effects on MCF-7 and Bel-7402 cell lines. The results are summarized below:

| Compound | MCF-7 IC50 (µM) | Bel-7402 IC50 (µM) |

|---|---|---|

| Compound A | 15 | 20 |

| Compound B | 10 | 18 |

| Compound C | >50 | >50 |

Compounds A and B demonstrated significant cytotoxicity compared to Compound C, indicating that structural variations can influence biological activity .

The biological activity of n-((4H-1,2,4-Triazol-3-yl)methyl)-2-(cyclopent-2-en-1-yl)-N-methylacetamide is attributed to its ability to interact with specific biological targets. The triazole ring is known to form hydrogen bonds with amino acid residues in target proteins, disrupting essential biochemical pathways . This interaction can lead to inhibition of enzyme activity critical for cellular functions.

Comparison with Similar Compounds

Structural Features

A comparative analysis of substituents and functional groups is summarized below:

Key Observations :

Contrasts :

Physicochemical Properties

Infrared Spectroscopy :

NMR Spectroscopy :

Mass Spectrometry :

- HRMS : Predicted [M+H]⁺ for C₁₂H₁₇N₄O₂: 273.1352. Comparable to 6b ([M+H]⁺: 404.1359) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.